5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt

説明

Synthesis Analysis

The synthesis of sulfonaphthylazophenoxyphthalonitrile derivatives, including potassium salts, involves reactions of chlorophthalonitrile with hydroxyphenylazo-naphthalenesulfonic acid, leading to compounds with significant spectral and other properties (Tikhomirova et al., 2011). Another study on the synthesis of potassium 4-sulfophthalonitrile, a precursor of phthalocyanine, showcases the steps involved in obtaining hydrophilic precursors from nitrophthalonitrile through a series of reactions including reduction, diazotization, and sulfonyl chlorination (Huang Jinling, 2006).

Molecular Structure Analysis

The molecular structure of 5-aminonaphthalene-1-sulfonic acid and its metal salts has been detailed, showing the layered arrangement of molecules and coordination behaviors with metal ions (Dane J Genther et al., 2007). This provides a foundational understanding of how substitution patterns and metal coordination influence the structural configuration of naphthalene sulfonic acid derivatives.

Chemical Reactions and Properties

Research on the reactivity of naphthalene derivatives in sulfonation reactions reveals how substituent positions and types influence reaction outcomes, providing insights into the chemical behaviors of these compounds (H. Cerfontain et al., 1994). Another study focuses on substitution reactions of nitropyridine sulfonic acids, offering a pathway to various substituted pyridines through nucleophile substitution (J. Bakke, I. Sletvold, 2003).

Physical Properties Analysis

The synthesis and characterization of amphiphilic phthalocyanine zinc di-potassium salts highlight the significance of physical properties such as solubility and potential applications in photodynamic therapy (Yiru Peng et al., 2005). This research underscores the importance of physical properties in determining the applicability of sulfonic acid derivatives.

Chemical Properties Analysis

Studies on esters of 5-sulfo-i-phthalic acid as dopants for polyaniline shed light on the chemical properties of sulfonic acid derivatives, including their impact on the solution processibility and conductivity of doped polymers (I. Kulszewicz-Bajer et al., 2000). This highlights the role of sulfonic acid derivatives in enhancing the electrical properties of conductive polymers.

科学的研究の応用

Chemical Synthesis and Properties :

- Tikhomirova et al. (2011) synthesized 4-[4′-(5-sulfonaphthylazo)phenoxy]phthalonitrile potassium salt and studied its properties, demonstrating the effects of the substituent on the spectral and other properties of the synthesized compounds (Tikhomirova, Badaukayte, Kulinich & Shaposhnikov, 2011).

Polymer Chemistry :

- Kulszewicz-Bajer et al. (2000) explored the use of esters of 5-sulfo-i-phthalic acid as dopants to improve the solution processibility of polyaniline, showing that polyaniline protonated with these acidic esters is soluble in various solvents (Kulszewicz-Bajer, Zagorska, Nizioł, Pron & Łużny, 2000).

- Berti, Fiorini & Sisti (2009) synthesized poly(butylene terephthalate) nanocomposites using anionic clays and 4-sulfobenzoic acid potassium salt as intercalating compounds, improving thermal and dynamic mechanical properties (Berti, Fiorini & Sisti, 2009).

Electrochemical Applications :

- Zhao et al. (2018) tested sodium sulfonate groups substituted anthraquinone as an organic cathode material in potassium batteries, demonstrating enhanced electrochemical performance (Zhao, Yang, Sun & Xu, 2018).

Photodynamic Therapy in Cancer :

- Peng et al. (2005) synthesized an amphiphilic 2,10-di-sulfonato-18,26-di-phthalimidomethyl phthalocyanine zinc di-potassium salt with potential application in photodynamic therapy for cancer (Peng, Lin, Huang & Chen, 2005).

Environmental Science :

- Yang et al. (2014) evaluated the degradability of 6:2 fluorotelomer sulfonate potassium salt under various advanced oxidation processes, providing insights into its environmental impact (Yang, Huang, Zhang, Yu, Deng & Wang, 2014).

Fuel Cell Applications :

- Kim et al. (2006) synthesized highly fluorinated poly(arylene ether)s containing sulfonic acid groups for use as proton electrolyte membrane materials in fuel cells (Kim, Robertson, Guiver & Lee, 2006).

特性

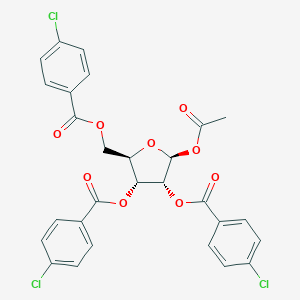

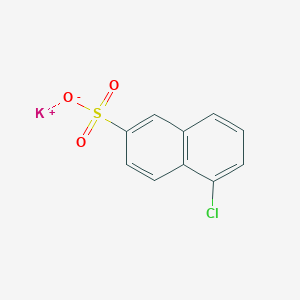

IUPAC Name |

potassium;5-chloronaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3S.K/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLSQNBMQRBRPH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403943 | |

| Record name | 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |

CAS RN |

1024267-23-9 | |

| Record name | 5-Chloronaphthalene-2-sulfonic Acid, Potassium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)